N-(2-chlorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
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Description
N-(2-chlorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a useful research compound. Its molecular formula is C14H17ClN2O2S and its molecular weight is 312.81. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
N-(2-chlorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide and its derivatives have been extensively researched for their antiviral properties. A study by Göktaş et al. (2012) highlighted the synthesis of similar compounds with adamantyl moieties, showing significant inhibitory effects against influenza A and B viruses, acting as fusion inhibitors (Göktaş et al., 2012). Apaydın et al. (2020) further developed N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, demonstrating strong antiviral activity against influenza A/H3N2 and human coronavirus 229E (Apaydın et al., 2020). These findings suggest the compound's potential in developing new classes of antiviral drugs.
Anticancer Potential
The compound and its derivatives have been explored for their potential anticancer effects. Turk-Erbul et al. (2021) synthesized adamantane derivatives of a similar compound and assessed their cytotoxic effects on various cancer cell lines, discovering significant cytotoxicity, especially against lung carcinoma cells (Turk-Erbul et al., 2021). Flefel et al. (2017) also synthesized derivatives that showed moderate to high inhibition activities against human liver hepatocellular carcinoma, prostate adenocarcinoma, and colorectal carcinoma cell lines (Flefel et al., 2017). These studies indicate the compound's relevance in cancer research and drug discovery.
Synthesis and Structural Applications
The compound's unique structure has led to various studies on its synthesis and applications in creating new chemical structures. Research by Chimichi et al. (1984) focused on the synthesis of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives, providing insights into the chemical properties and potential applications of these compounds (Chimichi et al., 1984). Another study by Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, emphasizing their role as multifunctional modules for drug discovery (Li et al., 2013).
Anticonvulsant Properties
The anticonvulsant properties of compounds related to this compound have been explored. Obniska et al. (2006) synthesized a series of derivatives and evaluated their anticonvulsant and neurotoxic properties, uncovering significant anticonvulsant activity in various compounds (Obniska et al., 2006). This research suggests potential applications in the development of new anticonvulsant drugs.
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c15-11-3-1-2-4-12(11)16-13(18)17-7-5-14(6-8-17)19-9-10-20-14/h1-4H,5-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDRUWZTILWXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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